molecular formula C20H20O6 B13449245 Pinobanksin 3-(2-methyl)butyrate

Pinobanksin 3-(2-methyl)butyrate

Cat. No.: B13449245
M. Wt: 356.4 g/mol
InChI Key: ZDDSHWOLTYMTJG-VEQZCADJSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of Pinobanksin 3-(2-methyl)butyrate typically involves the esterification of pinobanksin with 2-methylbutyric acid. The synthetic route generally includes the following steps:

Chemical Reactions Analysis

Pinobanksin 3-(2-methyl)butyrate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

Properties

Molecular Formula

C20H20O6

Molecular Weight

356.4 g/mol

IUPAC Name

[(2R,3R)-5,7-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-3-yl] 2-methylbutanoate

InChI

InChI=1S/C20H20O6/c1-3-11(2)20(24)26-19-17(23)16-14(22)9-13(21)10-15(16)25-18(19)12-7-5-4-6-8-12/h4-11,18-19,21-22H,3H2,1-2H3/t11?,18-,19+/m1/s1

InChI Key

ZDDSHWOLTYMTJG-VEQZCADJSA-N

Isomeric SMILES

CCC(C)C(=O)O[C@@H]1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3

Canonical SMILES

CCC(C)C(=O)OC1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3

Origin of Product

United States

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